3-chloro-N-methylbenzamide CAS number
3-chloro-N-methylbenzamide CAS number
An In-Depth Technical Guide to 3-chloro-N-methylbenzamide (CAS: 18370-10-0)
3-chloro-N-methylbenzamide is an organic compound belonging to the benzamide class of molecules. Its structure is characterized by a benzene ring substituted with a chlorine atom at the meta-position (position 3) relative to an N-methyl-substituted amide group.[1] The presence of the amide linkage, the aromatic ring, and the halogen functional group makes it a compound of interest for synthetic chemistry and a potential scaffold in medicinal and materials science research.[1][2]
The Chemical Abstracts Service (CAS) has assigned the number 18370-10-0 to this specific chemical entity.[3][4][5][6] This unique identifier is crucial for unambiguous database searches and regulatory compliance. While it is primarily available as a research chemical, its structural motifs are prevalent in a wide range of biologically active molecules.[2][3]
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in experimental settings, dictating its solubility, reactivity, and analytical behavior. The key physicochemical properties for 3-chloro-N-methylbenzamide, computed by established algorithms, are summarized below.[5]
| Property | Value | Source |
| CAS Number | 18370-10-0 | PubChem[5] |
| Molecular Formula | C₈H₈ClNO | PubChem[5] |
| Molecular Weight | 169.61 g/mol | PubChem[5] |
| IUPAC Name | 3-chloro-N-methylbenzamide | PubChem[5] |
| SMILES | CNC(=O)C1=CC(=CC=C1)Cl | PubChem[5] |
| InChIKey | WJJLGPQRUCWHKZ-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 | 2.4 | PubChem[5] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Spectroscopic data is essential for structural confirmation. Public databases indicate the availability of ¹³C NMR, GC-MS, and IR spectral data for this compound, which are foundational for its unambiguous identification in a laboratory setting.[5]
Synthesis Protocol: Amidation of 3-Chlorobenzoyl Chloride
Principle: The most direct and common synthesis route for N-substituted benzamides is the nucleophilic acyl substitution reaction between a corresponding benzoyl chloride and an amine. In this case, 3-chlorobenzoyl chloride is reacted with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the stable amide product. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct. A procedure adapted from a similar synthesis of the 4-chloro isomer provides a reliable method.[7]
Caption: General workflow for the synthesis of 3-chloro-N-methylbenzamide.
Detailed Step-by-Step Methodology:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, combine a 40% aqueous solution of methylamine and an equal volume of dichloromethane (DCM). Cool the biphasic mixture to 0-5°C using an ice-water bath. The use of a biphasic system and low temperature helps to control the highly exothermic reaction and manage the solubility of reactants and products.[7]
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Reagent Preparation: Prepare a solution of 3-chlorobenzoyl chloride in dichloromethane.
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Addition: Add the 3-chlorobenzoyl chloride solution dropwise to the cooled, stirring methylamine mixture over approximately 45-60 minutes. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously for an additional 2-3 hours, letting it slowly warm to room temperature.[7] Monitor reaction completion using Thin-Layer Chromatography (TLC).[8]
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Workup - Extraction & Washing: Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield pure 3-chloro-N-methylbenzamide as a white crystalline solid.[7]
Applications and Research Context
While 3-chloro-N-methylbenzamide is not an end-product pharmaceutical, its chemical structure represents a valuable scaffold for drug discovery and other applications.[1][2] The benzamide functional group is a common feature in many pharmaceuticals, and halogenated aromatic rings are frequently used to modulate the electronic and lipophilic properties of drug candidates to enhance their biological activity and pharmacokinetic profiles.[2][9]
Potential Research Areas:
-
Medicinal Chemistry: It can serve as a starting material or intermediate for synthesizing more complex molecules. The amide nitrogen and the aromatic ring are sites that can be further functionalized to explore structure-activity relationships (SAR) against various biological targets.[2]
-
Agrochemicals: Benzamide derivatives are studied for their potential use as herbicides and pesticides.[1]
-
Material Science: The rigid aromatic structure and the potential for hydrogen bonding via the amide group suggest it could be explored as a component in the synthesis of polymers or other advanced materials.[10]
Caption: Potential derivatization sites and research applications.
Analytical Characterization Protocol
Confirming the identity and purity of a synthesized compound is a cornerstone of chemical research. A multi-technique approach ensures the highest confidence in the material's quality.
Caption: Integrated workflow for analytical characterization.
Recommended Protocol: Purity Determination by HPLC
This protocol describes a standard method for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for separating the main compound from non-volatile impurities.[8]
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System Preparation: Use a standard HPLC system equipped with a UV detector. A reverse-phase C18 column is a suitable choice for this type of molecule.
-
Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point would be a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% formic acid to ensure good peak shape.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 3-chloro-N-methylbenzamide and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
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Injection and Run: Inject 5-10 µL of the sample solution. Run the analysis for 10-15 minutes, monitoring the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Data Analysis: The purity is calculated based on the relative peak area. The main peak corresponding to the product should be integrated, and its area percentage relative to the total area of all peaks gives the purity value. For quantitative analysis, a calibration curve with a certified reference standard is required.
Safety and Handling
As a laboratory chemical, 3-chloro-N-methylbenzamide requires careful handling to minimize exposure and risk.
-
Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is harmful if swallowed and causes serious eye damage.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[11]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14]
-
References
-
CP Lab Safety. 3-Chloro-N-methylbenzamide, 96% Purity, C8H8ClNO, 10 grams. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4150792, 3-chloro-N-methylbenzamide. [Link]
-
PubChemLite. 3-chloro-n-methylbenzamide (C8H8ClNO). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3719193, N-chloro-N-methylbenzamide. [Link]
-
PrepChem. Synthesis of 4-chloro-N-methyl-benzamide. [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
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